N-Boc-7-azidoheptan-1-amine
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Overview
Description
N-Boc-7-azidoheptan-1-amine is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a heptan-1-amine chain, which also contains an azido group at the seventh position. This compound is primarily used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-7-azidoheptan-1-amine typically involves the following steps:
Protection of the amine group: The primary amine group of heptan-1-amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the azido group: The protected amine is then reacted with a suitable azide source, such as sodium azide, in the presence of a phase-transfer catalyst like tetrabutylammonium bromide. This step is typically performed in an aqueous-organic biphasic system to facilitate the transfer of the azide ion to the organic phase.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
N-Boc-7-azidoheptan-1-amine can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide in the presence of a phase-transfer catalyst.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: 7-aminoheptan-1-amine.
Substitution: Various substituted heptan-1-amines depending on the nucleophile used.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
N-Boc-7-azidoheptan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other nitrogen-containing compounds.
Biology: Utilized in the study of biochemical pathways involving azides and amines.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-7-azidoheptan-1-amine is primarily related to its functional groups:
Azido Group: The azido group can participate in cycloaddition reactions, forming stable triazole rings that are useful in various chemical and biological applications.
Boc Protecting Group: The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
N-Boc-7-aminoheptan-1-amine: Similar structure but with an amino group instead of an azido group.
N-Boc-6-azidohexan-1-amine: Similar structure but with a shorter carbon chain.
N-Boc-8-azidooctan-1-amine: Similar structure but with a longer carbon chain.
Uniqueness
N-Boc-7-azidoheptan-1-amine is unique due to the specific positioning of the azido group on the seventh carbon of the heptan-1-amine chain, which allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(7-azidoheptyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O2/c1-12(2,3)18-11(17)14-9-7-5-4-6-8-10-15-16-13/h4-10H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJQRBMGJHRJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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